2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one
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Overview
Description
The compound with the identifier “2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and analogs of this compound.
Scientific Research Applications
2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is employed in the manufacturing of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. The comparison involves analyzing their chemical properties, reactivity, and applications. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable biological activity.
CID 5362065: A compound with similar reactivity in chemical reactions.
CID 5479530: An analog used in similar industrial applications.
Properties
IUPAC Name |
2-hydroxy-7-methyl-8H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C(=O)C=C(N=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C2C(=O)C=C(N=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.